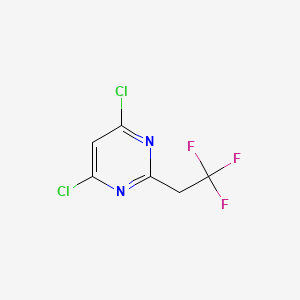

4,6-Dichloro-2-(2,2,2-trifluoroethyl)pyrimidine

CAS No.: 1465571-87-2

Cat. No.: VC4259418

Molecular Formula: C6H3Cl2F3N2

Molecular Weight: 231

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1465571-87-2 |

|---|---|

| Molecular Formula | C6H3Cl2F3N2 |

| Molecular Weight | 231 |

| IUPAC Name | 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine |

| Standard InChI | InChI=1S/C6H3Cl2F3N2/c7-3-1-4(8)13-5(12-3)2-6(9,10)11/h1H,2H2 |

| Standard InChI Key | CQADUTZVZPSGIY-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(N=C1Cl)CC(F)(F)F)Cl |

Introduction

Structural and Chemical Properties

Molecular Architecture

The core pyrimidine ring in 4,6-dichloro-2-(2,2,2-trifluoroethyl)pyrimidine is substituted with chlorine atoms at positions 4 and 6, while a 2,2,2-trifluoroethyl group (−CF2CF3) occupies position 2. This trifluoroethyl substituent introduces significant electronegativity and steric bulk, influencing the compound’s reactivity and interaction with biological targets. Comparatively, 4,6-dichloro-2-(trifluoromethyl)pyrimidine (CAS 705-24-8) features a smaller −CF3 group, yet its molecular weight (216.98 g/mol) and chlorine positioning provide a useful benchmark .

Table 1: Comparative Properties of Halogenated Pyrimidines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | 705-24-8 | C5HCl2F3N2 | 216.98 | −CF3 at C2 |

| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | C5H4Cl2N2S | 195.07 | −SCH3 at C2 |

| 4,6-Dichloro-2-(2-methylcyclopropyl)pyrimidine | 617716-34-4 | C8H8Cl2N2 | 203.07 | Cyclopropyl group at C2 |

Physicochemical Characteristics

While experimental data for the trifluoroethyl variant is absent, its analogs exhibit distinct solubility and stability profiles. For example, 4,6-dichloro-2-(methylthio)pyrimidine has a solubility of 0.0981 mg/mL in aqueous solutions and a log P value of 2.37, indicating moderate lipophilicity . The trifluoroethyl group’s stronger electron-withdrawing effects would likely reduce solubility in polar solvents compared to methylthio or cyclopropyl analogs.

Synthetic Methodologies

Chlorination Strategies

The synthesis of 4,6-dichloropyrimidines typically involves treating dihydroxy precursors with chlorinating agents. For instance, 4,6-dihydroxy-2-trifluoromethylpyrimidine reacts with phosphorus oxychloride (POCl3) and triethylamine to yield 4,6-dichloro-2-(trifluoromethyl)pyrimidine with a 78.8% yield . Adapting this method, the trifluoroethyl variant could be synthesized by substituting the trifluoromethyl precursor with a 2,2,2-trifluoroethyl-containing intermediate.

Key Reaction Conditions:

-

Chlorinating Agent: POCl3 (14.0 molar equivalents)

-

Base: Triethylamine (2.0 molar equivalents)

-

Temperature: 40–100°C (exothermic reaction)

-

Workup: Ice-water quenching followed by methylene chloride extraction .

Reactivity and Derivative Formation

Nucleophilic Displacement

The chlorine atoms at C4 and C6 are highly susceptible to nucleophilic substitution. In 4,6-dichloro-2-(trifluoromethyl)pyrimidine, ammonia treatment yields 4-amino-6-chloro derivatives, a reaction applicable to the trifluoroethyl analog for generating aminopyrimidines .

Example Reaction:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume